molecular formula C6H10N2O3 B1452251 Methyl (3-oxopyrazolidin-4-yl)acetate CAS No. 1114595-63-9

Methyl (3-oxopyrazolidin-4-yl)acetate

Cat. No.: B1452251
CAS No.: 1114595-63-9
M. Wt: 158.16 g/mol
InChI Key: NKBSEDDDYBSGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-oxopyrazolidin-4-yl)acetate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-oxopyrazolidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-5(9)2-4-3-7-8-6(4)10/h4,7H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBSEDDDYBSGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3-oxopyrazolidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

This compound belongs to the pyrazolidinone class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the acetyl group enhances its lipophilicity, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various pyrazolidinones, including this compound. The following table summarizes key findings regarding the cytotoxic effects of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)2.56 ± 0.13G2/M phase arrest, apoptosis induction
Compound BHeLa (Cervical Cancer)5.00 ± 0.25Induction of oxidative stress
This compoundA549 (Lung Cancer)TBDTBD

Note : The IC50 values indicate the concentration required to inhibit cell viability by 50%. Further studies are needed to establish specific IC50 values for this compound.

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells .
  • Apoptosis Induction : Flow cytometry studies demonstrate that these compounds can enhance early and late apoptosis stages in cancer cells, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

This compound and related pyrazolidinones have also been investigated for their antimicrobial properties. A study reported that certain derivatives exhibit significant activity against multidrug-resistant Gram-negative bacteria, potentially providing an alternative to traditional β-lactam antibiotics .

Summary of Antimicrobial Effects

CompoundBacterial StrainMIC (µg/mL)Mechanism
Compound CE. coli8.0β-lactamase stability
Compound DS. aureus16.0Cell wall synthesis inhibition
This compoundTBDTBDTBD

Case Studies and Research Findings

A notable case study involved the evaluation of a series of pyrazolidinones for their anticancer and antimicrobial activities. The results indicated that modifications in the pyrazolidinone structure significantly influenced biological activity, with some derivatives showing potent effects against cancer cell lines and bacterial strains alike .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that methyl (3-oxopyrazolidin-4-yl)acetate exhibits various pharmacological effects, including:

  • Antitumor Activity : Compounds containing the pyrazolidinone moiety have been associated with anticancer properties. For instance, a series of derivatives synthesized from this compound were screened for their antitumor activity, demonstrating promising results against certain cancer cell lines.
  • Antioxidant Properties : The antioxidant activity of derivatives has been evaluated, showing potential protective effects against oxidative stress.

Case Studies and Research Findings

Several research studies highlight the applications of this compound:

Case Study 1: Antitumor Activity

A study synthesized new azo dyes incorporating the pyrazolone moiety derived from this compound. These compounds were evaluated for their antitumor and antioxidant activities. The results indicated significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Siderophore Antibiotics

Research involving γ-lactam pyrazolidinones demonstrated that modifications to the structure could lead to effective antibiotics against multidrug-resistant Gram-negative bacteria. The incorporation of a siderophore moiety enhanced uptake into bacterial cells, showcasing the compound's versatility in medicinal chemistry applications .

Q & A

Q. What are the established synthetic routes for Methyl (3-oxopyrazolidin-4-yl)acetate, and what key intermediates are involved?

The synthesis of structurally related pyrazolidinone derivatives often involves cyclization of β-keto esters with hydrazine derivatives. For example, ethyl aroylacetates (e.g., 3a–3g) are common intermediates in heterocyclic synthesis, as shown in the preparation of 4-azidofurazan-3-amine derivatives . For this compound, a plausible route could involve condensation of a β-keto ester (e.g., methyl acetoacetate) with a substituted hydrazine, followed by cyclization under acidic or basic conditions. Key intermediates may include hydrazine adducts and ring-closed precursors, with purity monitored via HPLC or NMR .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

X-ray crystallography remains the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving hydrogen-bonding networks and stereochemistry . For pyrazolidinone derivatives, single crystals can be grown via slow evaporation in solvents like ethyl acetate or methanol. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts, and twinning tests should be performed if diffraction patterns suggest non-merohedral twinning .

Q. What analytical techniques are critical for characterizing purity and stability?

  • HPLC-MS : To detect impurities and degradation products, especially under accelerated stability conditions (e.g., 40°C/75% RH) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify tautomeric forms (e.g., keto-enol equilibria) in the pyrazolidinone ring .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures >150°C suggesting suitability for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for pyrazolidinone derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model reaction pathways, such as cyclization barriers or regioselectivity in hydrazine additions. For example, conflicting experimental data on keto-enol tautomer dominance in pyrazolidinones can be resolved by comparing computed Gibbs free energies of tautomers with experimental NMR shifts . Molecular dynamics simulations may further predict solvent effects on reaction outcomes .

Q. What strategies optimize yield in multi-step syntheses involving unstable intermediates?

  • In situ quenching : Trapping reactive intermediates (e.g., hydrazine adducts) with acetic anhydride to prevent decomposition .
  • Flow Chemistry : Continuous processing minimizes exposure to air/moisture for oxygen- or moisture-sensitive intermediates .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. For example, a 20°C increase in cyclization temperature improved yield by 15% in related thiadiazole syntheses .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing 3-oxo group activates the pyrazolidinone ring toward nucleophilic attack but may sterically hinder bulky reagents. For Suzuki-Miyaura couplings, DFT studies suggest that Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 due to better π-backbonding with the electron-deficient ring . Steric maps generated using molecular modeling software (e.g., MOE) can predict accessibility of reaction sites .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodReference
Melting PointDifferential Scanning Calorimetry
LogP (Partition Coefficient)HPLC (C18 column, MeOH:H2_2O)
Solubility in DMSOGravimetric analysis

Q. Table 2. Common Byproducts in Synthesis

ByproductSourceMitigation Strategy
Hydrazine dimerExcess hydrazineUse stoichiometric ratios
Enol tautomerProlonged reaction timeAcidic workup
Oxidative degradationExposure to airNitrogen atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3-oxopyrazolidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (3-oxopyrazolidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.